N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide
Description
N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide is a chiral piperidine-based acetamide derivative featuring an amino-acetyl (glycine-derived) substituent at the R-configured position of the piperidine ring. Its molecular formula is C₁₁H₂₁N₃O₂, with a molecular weight of 227.31 g/mol (calculated from and ).
Properties
IUPAC Name |
N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-3-14(9(2)15)10-5-4-6-13(8-10)11(16)7-12/h10H,3-8,12H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSNLXUGLLIVQU-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)CN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)C(=O)CN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide can be achieved through several methods. One common approach involves the reaction of piperidine derivatives with amino-acetyl and ethyl-acetamide precursors under controlled conditions. For instance, the treatment of piperidine with ethyl cyanoacetate in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
The compound has a diverse range of applications in scientific research:
Chemistry
- Building Block for Complex Molecules: N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide serves as a crucial intermediate in synthesizing more complex heterocyclic compounds and pharmaceuticals.
Biology
- Antimicrobial and Antiviral Properties: Preliminary studies suggest that this compound exhibits potential antimicrobial and antiviral activities, making it a candidate for further biological investigations.
Medicine
- Therapeutic Potential: Due to its unique structural properties, the compound is being explored for its pharmacological effects. It may interact with specific enzymes or receptors, potentially leading to therapeutic applications in treating various diseases.
Industry
- Pharmaceuticals and Agrochemicals Development: The compound is utilized in the development of new pharmaceuticals and agrochemicals, contributing to advancements in these fields.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure allows it to bind effectively to enzymes or receptors, modulating their activity and potentially leading to therapeutic benefits against diseases.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide (CAS 1353999-86-6): The S-enantiomer of the target compound. Identical molecular formula (C₁₁H₂₁N₃O₂) and weight (227.31 g/mol) but distinct stereochemistry. Stereochemical differences may affect receptor binding and metabolic stability .
Substituent Modifications on the Piperidine Ring
- N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide (CAS 1354008-10-8): Replaces the amino group with a chloro substituent. Molecular formula: C₉H₁₅ClN₂O₂; molecular weight: 218.68 g/mol.
- N-{[1-(L-Alanyl)-3-piperidinyl]methyl}-N-ethylacetamide (MDL number: MFCD21096293): Features an L-alanyl (2-aminopropanoyl) group instead of glycine-derived amino-acetyl. Introduces a methyl branch, enhancing steric bulk and possibly affecting bioavailability .
Variations in the Amide Side Chain
- N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide (CAS 2090407-66-0): Replaces the amino-acetyl group with a 2-aminoethyl chain. Molecular formula: C₁₁H₂₃N₃O; molecular weight: 213.33 g/mol. The ethylamine side chain may enhance solubility but reduce hydrogen-bonding capacity .
Piperidine vs. Pyrrolidine Derivatives
- 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide: Substitutes piperidine with a pyrrolidine ring (5-membered vs. 6-membered). Smaller ring size alters conformational flexibility and binding pocket compatibility .
Complex Functionalized Derivatives
- N-Ethyl-2-(4-hydroxy-1-piperidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide :
Structural and Functional Data Table
Biological Activity
N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. With a molecular formula of C₁₁H₁₈N₂O₂ and a molecular weight of approximately 198.28 g/mol, this compound features a piperidine ring and an acetamide functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. This interaction can modulate metabolic pathways, potentially leading to therapeutic effects against various diseases. The compound may inhibit specific enzymes involved in metabolic processes, contributing to its pharmacological profile.
Antimicrobial Properties
Research indicates that this compound exhibits promising antibacterial and antifungal activities. In studies, it has shown effectiveness against several Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC Value (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 25 | Ciprofloxacin |
| Escherichia coli | 50 | Ampicillin |
| Pseudomonas aeruginosa | 75 | Gentamicin |
| Candida albicans | 30 | Fluconazole |
These findings suggest that the compound could be further developed as a potential therapeutic agent for treating infections caused by resistant bacterial strains .
Case Studies
Several studies have investigated the biological activity of this compound. For instance, a recent study evaluated its efficacy against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections .
Another study focused on its antifungal properties, revealing that it effectively inhibited the growth of Candida albicans, with an MIC value significantly lower than that of traditional antifungal agents. This highlights its potential as an alternative treatment option in antifungal therapy .
Synthetic Routes
The synthesis of this compound can be achieved through various methods. One common approach involves reacting piperidine derivatives with amino-acetyl and ethyl-acetamide precursors under controlled conditions. The reaction typically requires the presence of bases such as triethylamine to facilitate the formation of the desired product.
Chemical Reactions
The compound undergoes various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
Table 2: Common Reactions Involving this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones or carboxylic acids |
| Reduction | Lithium aluminum hydride | Amines or alcohols |
| Substitution | Alkyl halides | Modified amides or substituted derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
